

# The history and discovery of Lactobacillus as a probiotic

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An In-depth Guide to the History, Discovery, and Mechanisms of Lactobacillus as a Probiotic

#### **Abstract**

This technical guide provides a comprehensive overview of the journey of Lactobacillus, from its early associations with fermented foods to its modern-day status as a scientifically validated probiotic. We delve into the foundational discoveries, key experimental evidence, and the molecular mechanisms that underpin its beneficial effects on host health. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of complex biological pathways to facilitate a deeper understanding of Lactobacillus probiotics.

## Part 1: The Historical Foundation of Lactobacillus and Probiotics

The concept of using live microorganisms to benefit health is not new, but its scientific validation is a story that spans over a century. The journey begins with empirical observations of fermented foods and culminates in the targeted use of specific bacterial strains.

## Early Observations and the Dawn of a Theory

For millennia, civilizations have utilized fermentation to preserve food, with ancient records from Egyptian hieroglyphs showing the use of fermented milk.[1][2] However, the understanding that microorganisms within these foods were responsible for health benefits was

### Foundational & Exploratory





absent. The scientific investigation into this phenomenon began in the late 19th and early 20th centuries.

The pivotal figure in this narrative is the Russian Nobel laureate Élie Metchnikoff.[3][4][5] While working at the Pasteur Institute in Paris, Metchnikoff observed the remarkable longevity of Bulgarian peasants who, despite harsh living conditions, often lived to be over 100 years old.[4] [6] He hypothesized that their long lives were linked to their daily consumption of fermented yogurt.[3][4] In his 1907 work, "The Prolongation of Life: Optimistic Studies," Metchnikoff proposed that aging was accelerated by toxic "putrefactive" bacteria in the gut.[3] He theorized that consuming lactic acid bacteria, such as the "Bulgarian bacillus" (now known as Lactobacillus delbrueckii subsp. bulgaricus), could beneficially modify the intestinal microbiota, replace harmful microbes with useful ones, and thereby delay senility.[3][7][8] This concept, which he termed "orthobiosis," laid the intellectual groundwork for the entire field of probiotics. [3]

#### **Isolation and Classification**

Parallel to Metchnikoff's theoretical work, microbiologists were beginning to isolate and classify these important bacteria.

- In 1900, Ernst Moro first isolated what would later be named Lactobacillus acidophilus from infant feces, initially calling it Bacillus acidophilus.[9][10]
- The genus Lactobacillus was formally described in 1901 by the Dutch microbiologist Martinus Beijerinck.[11][12][13]

The term "probiotic," derived from the Greek "for life," was first used in 1965 by Lilly and Stillwell, but its definition has evolved.[2] The currently accepted definition by the World Health Organization (WHO) in 2001 describes probiotics as "live microorganisms which when administered in adequate amounts confer a beneficial health effect on the host."[6]

The taxonomy of Lactobacillus itself has been dynamic. Initially classified based on morphology and fermentation characteristics, the advent of genome sequencing revealed immense diversity within the genus.[10][14] This led to a major reclassification in 2020, which subdivided the expansive Lactobacillus genus into 25 distinct genera to improve taxonomic accuracy.[11] [12][15]



## **Summary of Historical Milestones**

The key events in the discovery and development of Lactobacillus as a probiotic are summarized below.

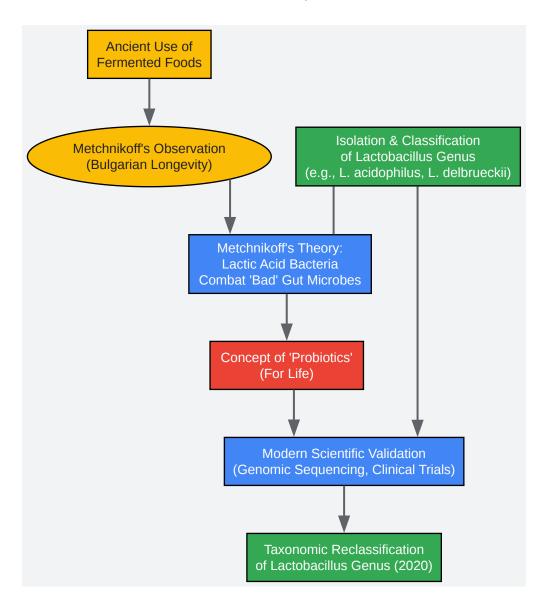


Year/Period	Key Event	Primary Contributor(s)	Significance
c. 1900	Isolation of Bacillus acidophilus (now Lactobacillus acidophilus).[9][10]	Ernst Moro	First isolation of a key intestinal Lactobacillus species.
1901	First description of the genus Lactobacillus. [11][12]	Martinus Beijerinck	Established the formal taxonomic foundation for the genus.
1907	Publication of "The Prolongation of Life". [3]	Élie Metchnikoff	Formally proposed that lactic acid bacteria in yogurt could promote health and longevity, laying the conceptual basis for probiotics.[3][4][8]
1965	The term "probiotic" is first coined.[2]	Lilly and Stillwell	Introduced the terminology to describe substances from one microorganism that stimulate the growth of another.[2]
2001	Formal definition of "probiotics" is established.[6]	World Health Organization (WHO)	Provided a globally accepted scientific standard for defining probiotics.[6]
2020	Major taxonomic reclassification of the Lactobacillus genus. [11][15]	International Committee on Systematics of Prokaryotes	Refined the classification of over 260 species into 25 genera based on genomic data, enhancing scientific precision.[11][15]



## **Diagram: The Genesis of Probiotic Science**

The following diagram illustrates the logical and historical progression from early observations to the modern scientific framework for Lactobacillus probiotics.



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A flowchart of key historical events in Lactobacillus research.

# Part 2: Foundational Experiment: In Vitro Adhesion to Intestinal Epithelium



A primary mechanism for probiotic function is the ability to adhere to the intestinal mucosa. This adhesion allows the bacteria to persist in the gut, compete with pathogens, and interact with host cells. The human colon adenocarcinoma cell line, Caco-2, is a standard model for the intestinal epithelial barrier.

## Experimental Protocol: Lactobacillus rhamnosus GG Adhesion to Caco-2 Cells

This protocol synthesizes standard methodologies for quantifying the adhesion of Lactobacillus rhamnosus GG (LGG) to intestinal epithelial cells.[16]

#### 1. Cell Culture:

- Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Cells are seeded into 24-well tissue culture plates and grown at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> until they form a confluent monolayer, typically for 15-21 days to allow for full differentiation.[16]

#### 2. Bacterial Preparation:

- L. rhamnosus GG is cultured overnight in MRS broth at 37°C.
- Bacteria are harvested by centrifugation (e.g., 4000 x g for 10 minutes), washed twice with sterile Phosphate-Buffered Saline (PBS), and resuspended in antibiotic-free cell culture medium.[16]
- The bacterial concentration is adjusted to a final concentration of 1 x 108 CFU/mL.[17]

#### 3. Adhesion Assay:

- The differentiated Caco-2 monolayers are washed twice with warm PBS to remove culture medium.
- 1 mL of the prepared bacterial suspension is added to each well.[16]



- The plates are incubated for 1.5 hours at 37°C with 5% CO<sub>2</sub> to allow for bacterial adherence. [16]
- 4. Quantification of Adherent Bacteria:
- After incubation, the monolayers are washed five times with sterile PBS to remove nonadherent bacteria.
- The Caco-2 cells are then lysed to release the adhered bacteria. This is achieved by adding 100 μL of 1% Triton X-100 or 0.1% trypsin-EDTA and incubating for 10 minutes at 37°C.[16]
   [18]
- The lysate is serially diluted in PBS and plated onto MRS agar plates.
- Plates are incubated for 48 hours at 37°C, after which colonies are counted.
- The adhesion percentage is calculated as: (CFU of adhered bacteria / CFU of initial bacteria added) x 100.

## Data Presentation: Adhesion Capacity of Lactobacillus Strains

The following table presents representative quantitative data for the adhesion of various Lactobacillus strains to Caco-2 cells, highlighting the strain-specific nature of this property.

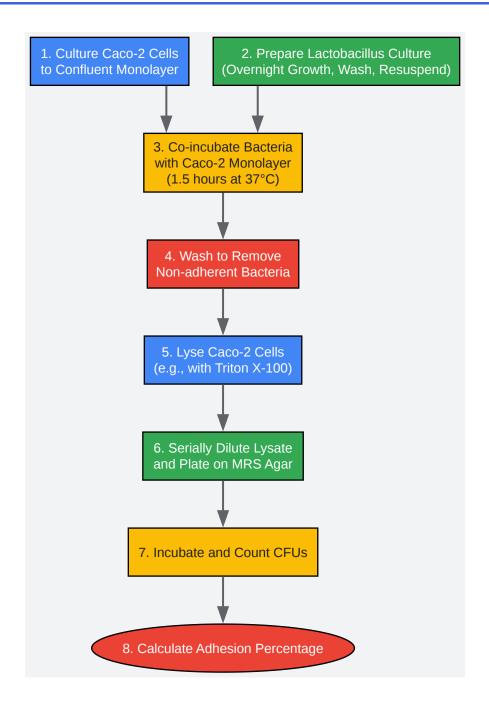


Bacterial Strain	Adhesion to Caco-2 Cells (%)	Reference Strain
Lactobacillus rhamnosus GG (LGG)	14.5%	Yes
Lactobacillus plantarum CS23	15.29%	No
Lactobacillus rhamnosus CS25	11.78%	No
Lactobacillus fermentum ASt1	2.6%	No
Data derived from studies assessing probiotic attributes of various Lactobacillus isolates, with LGG used as a standard control.[19]		

# Diagram: Experimental Workflow for Adhesion Assay

The workflow for a typical in vitro bacterial adhesion experiment is depicted below.





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A step-by-step workflow for the Caco-2 adhesion assay.

### Part 3: Molecular Mechanisms of Probiotic Action

Lactobacillus strains exert their benefits through complex interactions with the host's intestinal epithelium and immune system. Key mechanisms include enhancing the intestinal barrier function and modulating immune responses.



## **Enhancement of Intestinal Barrier Function via Tight Junction Regulation**

The intestinal barrier is maintained by complex protein structures between epithelial cells called tight junctions (TJs). These junctions, which include proteins like occludin and zonula occludens-1 (ZO-1), regulate the paracellular passage of molecules. Certain Lactobacillus strains can strengthen this barrier.

The mechanism is often initiated through the interaction of microbial components, known as microbe-associated molecular patterns (MAMPs), with pattern recognition receptors (PRRs) on the surface of intestinal epithelial cells.[3]

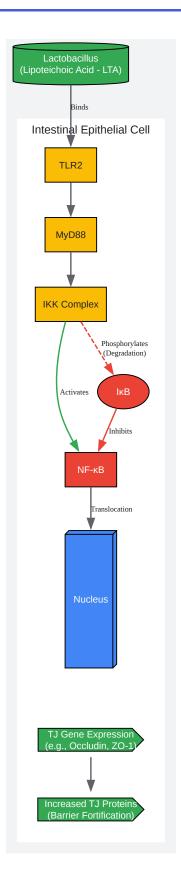
- Recognition: Lipoteichoic acids (LTA) in the cell wall of Lactobacillus are recognized by Tolllike Receptor 2 (TLR2) on epithelial cells.[7][8]
- Signal Transduction: This binding event initiates an intracellular signaling cascade.[7] It involves adaptor proteins like MyD88, which in turn activate downstream pathways, including the NF-kB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) pathways. [2][4][6][7]
- Gene Expression: Activation of these pathways leads to the translocation of transcription factors into the nucleus, modulating the expression of target genes.
- Barrier Fortification: This signaling results in increased expression and translocation of TJ proteins like occludin and ZO-1 to the cell membrane, effectively "tightening" the junctions and enhancing the integrity of the epithelial barrier.[8][11][12][20]

This strengthening of the barrier reduces intestinal permeability, preventing the translocation of harmful antigens and pathogens into the bloodstream and thereby reducing inflammation.

## Diagram: Signaling Pathway for Barrier Enhancement

The following diagram illustrates the TLR2-mediated signaling pathway by which Lactobacillus enhances tight junction integrity in an intestinal epithelial cell.





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Lactobacillus LTA binds to TLR2, activating NF-кВ signaling.



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